methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate hydrochloride
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Overview
Description
Methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate hydrochloride is a chemical compound with the molecular formula C12H17NO4·HCl. It is commonly used in research and development, particularly in the fields of pharmaceuticals and organic chemistry. This compound is known for its unique structure, which includes an amino group and two methoxy groups attached to a phenyl ring, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate hydrochloride typically involves the esterification of 3-amino-3-(3,5-dimethoxyphenyl)propanoic acid with methanol in the presence of a strong acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group under strong oxidizing conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 3-nitro-3-(3,5-dimethoxyphenyl)propanoate.
Reduction: Formation of 3-amino-3-(3,5-dimethoxyphenyl)propanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-amino-3-(3,4-dimethoxyphenyl)propanoate hydrochloride: Similar structure but with different positions of the methoxy groups.
Methyl 3-amino-3-(2,3-dimethoxyphenyl)propanoate hydrochloride: Another isomer with methoxy groups in different positions.
Methyl 3-amino-3-(3-hydroxyphenyl)propanoate hydrochloride: Contains a hydroxy group instead of methoxy groups.
Uniqueness
Methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate hydrochloride is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The presence of methoxy groups at the 3 and 5 positions of the phenyl ring enhances its stability and reactivity compared to other isomers .
Properties
IUPAC Name |
methyl 3-amino-3-(3,5-dimethoxyphenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO4.ClH/c1-15-9-4-8(5-10(6-9)16-2)11(13)7-12(14)17-3;/h4-6,11H,7,13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRJNZACKAMXRJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(CC(=O)OC)N)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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